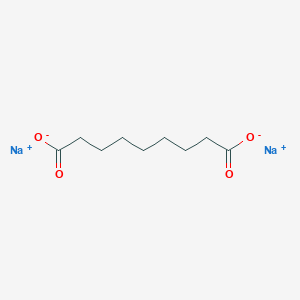
3-amino-10H-acridina-9-tiona
Descripción general
Descripción
NSC680434, also known as 3-amino thioacridone, is a selective inhibitor of cyclin-dependent kinase 4 (CDK4). This compound has shown significant neuroprotective and antitumor effects. It is primarily used in scientific research to study neurodegenerative diseases and cancer .
Aplicaciones Científicas De Investigación
NSC680434 has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the inhibition of cyclin-dependent kinases and their role in cell cycle regulation.
Biology: The compound is utilized to investigate the mechanisms of neuroprotection and apoptosis in neuronal cells.
Medicine: NSC680434 is studied for its potential therapeutic effects in treating neurodegenerative diseases and various cancers.
Mecanismo De Acción
NSC680434 exerts its effects by selectively inhibiting cyclin-dependent kinase 4 (CDK4). This inhibition disrupts the cell cycle, leading to cell cycle arrest and apoptosis in cancer cells. The compound also alleviates kainic acid-induced apoptosis in cerebellar granule neurons, making it useful in the study of neurodegenerative diseases .
Similar Compounds:
Thioacridone (NSC521164): Another selective inhibitor of cyclin-dependent kinase 4 with similar antitumor effects.
Oxindole: A compound with inhibitory effects on cyclin-dependent kinase 4, though with different structural properties.
Uniqueness: NSC680434 is unique due to its high selectivity for cyclin-dependent kinase 4 and its dual neuroprotective and antitumor effects. This makes it a valuable compound for research in both cancer and neurodegenerative diseases .
Análisis Bioquímico
Biochemical Properties
3-amino-10H-acridine-9-thione plays a significant role in various biochemical reactions. It is known to interact with several enzymes, proteins, and other biomolecules. One of the key interactions is with cyclin-dependent kinase 4 (CDK4), where 3-amino-10H-acridine-9-thione acts as a selective inhibitor . This interaction is crucial as CDK4 is involved in cell cycle regulation, and its inhibition can lead to cell cycle arrest, making 3-amino-10H-acridine-9-thione a potential candidate for cancer therapy.
Cellular Effects
The effects of 3-amino-10H-acridine-9-thione on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of CDK4 by 3-amino-10H-acridine-9-thione leads to the arrest of the cell cycle in the G1 phase, preventing cells from proliferating . This compound also affects gene expression by altering the transcriptional activity of genes involved in cell cycle regulation and apoptosis.
Molecular Mechanism
At the molecular level, 3-amino-10H-acridine-9-thione exerts its effects through several mechanisms. It binds to the active site of CDK4, inhibiting its kinase activity . This inhibition prevents the phosphorylation of the retinoblastoma protein (Rb), a crucial step in cell cycle progression. Additionally, 3-amino-10H-acridine-9-thione may interact with DNA, intercalating between base pairs and disrupting DNA replication and transcription processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-amino-10H-acridine-9-thione change over time. The compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under extreme conditions. Long-term studies have shown that 3-amino-10H-acridine-9-thione can have sustained effects on cellular function, including prolonged cell cycle arrest and induction of apoptosis .
Dosage Effects in Animal Models
The effects of 3-amino-10H-acridine-9-thione vary with different dosages in animal models. At low doses, the compound effectively inhibits CDK4 activity without causing significant toxicity . At higher doses, 3-amino-10H-acridine-9-thione may exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of optimizing dosage to balance efficacy and safety.
Metabolic Pathways
3-amino-10H-acridine-9-thione is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . Enzymes such as cytochrome P450 oxidases play a crucial role in the oxidation of 3-amino-10H-acridine-9-thione, leading to the formation of various metabolites . These metabolites may have different biological activities and contribute to the overall effects of the compound.
Transport and Distribution
Within cells and tissues, 3-amino-10H-acridine-9-thione is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its lipophilic nature . Additionally, transporters and binding proteins may facilitate its uptake and distribution within specific cellular compartments . The compound tends to accumulate in tissues with high metabolic activity, such as the liver and kidneys .
Subcellular Localization
The subcellular localization of 3-amino-10H-acridine-9-thione is critical for its activity and function. It is primarily localized in the nucleus, where it interacts with DNA and nuclear proteins . This localization is facilitated by specific targeting signals and post-translational modifications that direct the compound to the nucleus . The nuclear localization of 3-amino-10H-acridine-9-thione is essential for its role in modulating gene expression and cell cycle regulation.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of NSC680434 involves the reaction of 3-aminoacridone with thiourea under specific conditions. The reaction typically requires a solvent such as ethanol and is carried out at elevated temperatures to facilitate the formation of the thioacridone structure.
Análisis De Reacciones Químicas
Types of Reactions: NSC680434 primarily undergoes substitution reactions due to the presence of the amino and thio groups. These reactions can be facilitated by various reagents and conditions.
Common Reagents and Conditions:
Oxidation: NSC680434 can undergo oxidation reactions in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can be facilitated by using halogenating agents or nucleophiles under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction can yield amines or thiols .
Propiedades
IUPAC Name |
3-amino-10H-acridine-9-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2S/c14-8-5-6-10-12(7-8)15-11-4-2-1-3-9(11)13(10)16/h1-7H,14H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHMSGVQQFOFVAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=S)C3=C(N2)C=C(C=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60394371 | |
| Record name | 3-amino-10H-acridine-9-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60394371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
129821-08-5 | |
| Record name | 3-Aminothioacridone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129821085 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Amino-9(10H)-thioacridone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=680434 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-amino-10H-acridine-9-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60394371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



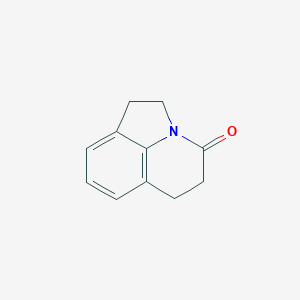

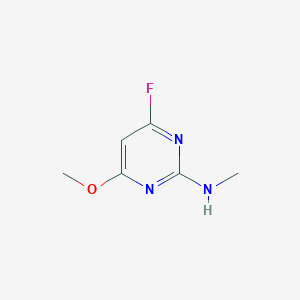
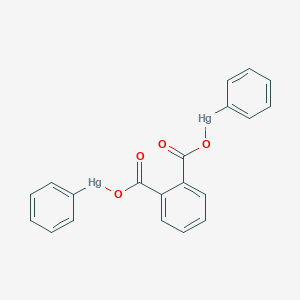
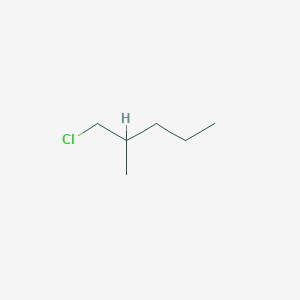

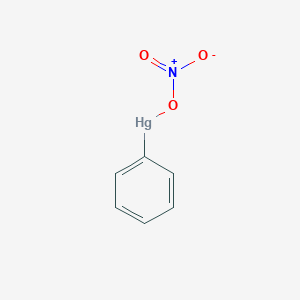
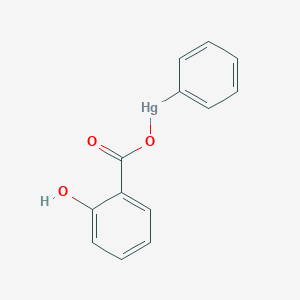
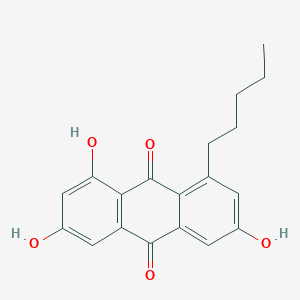
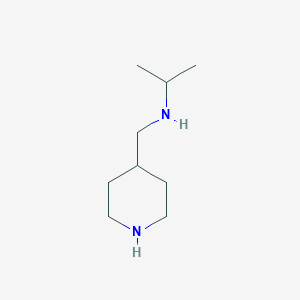
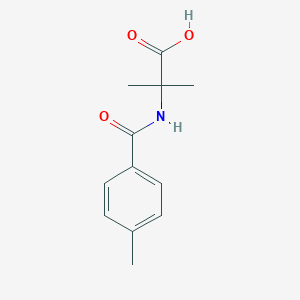
![(3As,5aR,6aR,6bS)-4-bromo-2,2-dimethyl-3a,5a,6a,6b-tetrahydrooxireno[2,3-g][1,3]benzodioxole](/img/structure/B166645.png)
